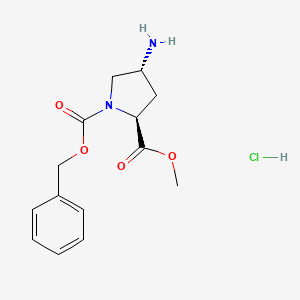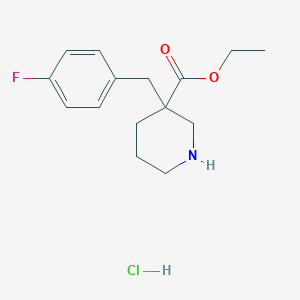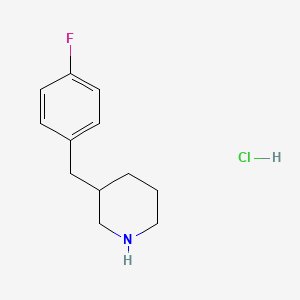
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide
Vue d'ensemble
Description
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide, also known as 2-FHPMA, is a novel fluorinated phenoxyamine derivative with potential applications in both scientific research and drug development. It is a non-steroidal anti-inflammatory agent that has been studied for its ability to reduce inflammation and pain, as well as its potential to treat certain types of cancer.
Applications De Recherche Scientifique
Quantum Mechanical and Spectroscopic Studies : A study by Chandralekha et al. (2019) utilized quantum mechanical, spectroscopic, and molecular docking techniques to analyze a compound similar to N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide. This research provides insights into the molecular geometry and electronic properties of the compound, which can be crucial for understanding its behavior in various applications.
Inhibitor of Met Kinase Superfamily : Schroeder et al. (2009) discovered a compound related to this compound as a potent and selective Met kinase inhibitor. This research highlights the compound's potential for therapeutic applications in cancer treatment.
Antibacterial and Antifungal Activities : Velupillai et al. (2015) synthesized a series of derivatives related to the compound and evaluated their antibacterial and antifungal activities. This study suggests potential applications of these compounds in developing new antimicrobial agents.
Photodegradation Pathways in Environmental Fate : Moon et al. (2010) investigated the photodegradation pathways of metamifop and its related compounds, including this compound. Understanding the degradation process of these compounds is essential for assessing their environmental impact.
Serotonin Receptor Imaging in Alzheimer's Disease : Kepe et al. (2006) used a molecular imaging probe related to this compound for quantifying serotonin receptor densities in Alzheimer's disease patients' brains. This underscores its potential use in neurological research and diagnostics.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBSODDMFONTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592633 | |
| Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
256412-88-1 | |
| Record name | N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane](/img/structure/B1341857.png)


![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)

![1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine](/img/structure/B1341874.png)




![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)